molecular formula C18H23Cl2NO B13773927 Benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride CAS No. 88838-11-3

Benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride

Cat. No.: B13773927
CAS No.: 88838-11-3
M. Wt: 340.3 g/mol
InChI Key: DYXCORAHUFMWEV-UHFFFAOYSA-N
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Description

Benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry.

Properties

CAS No.

88838-11-3

Molecular Formula

C18H23Cl2NO

Molecular Weight

340.3 g/mol

IUPAC Name

[3-(4-chlorophenyl)-3-hydroxypropyl]-methyl-(2-phenylethyl)azanium;chloride

InChI

InChI=1S/C18H22ClNO.ClH/c1-20(13-11-15-5-3-2-4-6-15)14-12-18(21)16-7-9-17(19)10-8-16;/h2-10,18,21H,11-14H2,1H3;1H

InChI Key

DYXCORAHUFMWEV-UHFFFAOYSA-N

Canonical SMILES

C[NH+](CCC1=CC=CC=C1)CCC(C2=CC=C(C=C2)Cl)O.[Cl-]

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Benzyl Chloride Derivatives

A key step in the synthesis is the nucleophilic attack of an amine on a p-chlorobenzyl chloride derivative. This reaction forms the benzyl alcohol derivative with the desired substitution pattern on the aromatic ring. The general reaction scheme is:

$$
\text{p-Chlorobenzyl chloride} + \text{alpha-methylphenethylamine} \rightarrow \text{Benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)}
$$

This step is usually conducted under controlled temperature (40–120 °C) with stirring and the presence of a base or acid-binding agent to neutralize the formed hydrochloric acid.

Use of Solid Phase Highly Basic Catalysts

One advanced method involves using solid phase highly basic catalysts such as powdered sodium carbonate or potassium carbonate to facilitate the condensation reaction between ethanol amine and benzyl chloride derivatives. The process includes:

  • Adding ethanol amine and powdered solid base to a reaction flask.
  • Slowly adding benzyl chloride dropwise at 40–80 °C over 4–6 hours.
  • Increasing temperature to 80–120 °C for 1–2 hours to complete the reaction.
  • Hot filtration and vacuum distillation to isolate the product.

This method improves yield and reduces wastewater and production complexity compared to traditional liquid base methods.

Reduction and Purification Steps

Hydrogenation or reduction steps may be employed when starting from aldehyde or ketone precursors to reduce intermediates to the benzyl alcohol form. Catalysts such as palladium on carbon, Raney nickel, or platinum carbon are used under hydrogen atmosphere to achieve this transformation.

Purification typically involves:

  • Extraction with organic solvents (e.g., ethyl acetate).
  • Drying over anhydrous magnesium sulfate.
  • Concentration under reduced pressure.
  • Vacuum distillation to collect fractions at defined boiling points (e.g., 153–156 °C under vacuum).

Summary of a Representative Preparation Procedure

Step Conditions/Details
Reactants Ethanol amine, p-chlorobenzyl chloride, solid base (Na2CO3)
Temperature 40–80 °C (dropwise addition), then 80–120 °C (reaction completion)
Reaction Time 4–6 hours (addition), 1–2 hours (completion)
Catalyst/Base Powdered sodium carbonate or potassium carbonate
Isolation Hot filtration, vacuum distillation
Product Purity ~98–99% by GC
Yield 90–95% based on benzyl chloride

This method yields high purity N-benzyl ethyl alcohol amine derivatives, which are precursors or analogs to the target compound. Adjustments in the amine component introduce the alpha-methylphenethyl group.

Mechanistic Insights

The reaction mechanism involves:

  • Nucleophilic attack of the amine nitrogen on the electrophilic benzyl chloride carbon.
  • Formation of an intermediate ammonium salt.
  • Deprotonation and rearrangement to form the benzyl alcohol derivative.
  • Hydrochloride salt formation upon acid treatment or during isolation.

Hydrogenation steps reduce aldehyde intermediates to alcohols via catalytic hydrogen addition, facilitated by metal catalysts.

Research Findings and Analytical Data

  • The compound’s synthesis is well-documented in pharmaceutical impurity profiling studies, emphasizing the importance of controlling reaction conditions to minimize side products.
  • Analytical methods such as gas chromatography (GC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) are used to confirm structure and purity.
  • Vacuum distillation parameters are critical for isolating the product without decomposition.

Chemical Reactions Analysis

Core Reaction Pathways

The compound participates in reactions typical of its benzyl alcohol and phenethylamine substructures:

Reaction Type Conditions Products/Outcomes
Etherification FeCl₃·6H₂O in propylene carbonate Symmetrical/nonsymmetrical benzyl ethers
Amine Alkylation Microwave-assisted coupling N-methylphenethylamine derivatives
Hydrochloride Salt Formation Acidic aqueous conditionsStabilized crystalline salt

Key observations:

  • Etherification occurs via Fe³⁺-catalyzed dehydration, forming C–O bonds between benzyl alcohol moieties. The reaction achieves 53–91% yields for symmetrical ethers .

  • Amine alkylation proceeds through reductive amination or Chan–Lam coupling, enabling modification of the phenethylamine group .

Synthetic Methodology

A representative synthesis involves:

  • Alkylation of benzyl alcohol with 2-(alpha-methylphenethylamino)ethyl chloride.

  • Chlorination at the para position using Cl₂/FeCl₃.

  • Hydrochloride salt formation via HCl gas treatment in ethanol.

Critical parameters:

  • Temperature control (100–160°C) during microwave-assisted steps .

  • Ligand-assisted Fe²⁺ catalysis (e.g., pyridine bis-thiazoline) for selectivity in nonsymmetrical reactions .

Comparative Reactivity

The compound’s reactivity diverges from simpler benzyl alcohols due to steric and electronic effects from its substituents:

Feature Impact on Reactivity
p-Chloro group Enhances electrophilic substitution resistance
Phenethylamine side chain Facilitates nucleophilic amine reactions
Hydrochloride salt Improves solubility in polar solvents

For example, the chloro substituent reduces participation in Friedel-Crafts alkylation, while the amine group enables Schiff base formation under mild conditions.

Catalytic Systems

Iron-based catalysts dominate its transformations:

  • FeCl₃·6H₂O : Achieves 85–91% yields in symmetrical ether synthesis .

  • FeCl₂·4H₂O + L1 ligand : Enables cross-etherification (52–89% yields) via carbocation intermediates .

Mechanistic studies suggest a Lewis acid pathway for Fe³⁺, while Fe²⁺ operates through ligand-stabilized coordination complexes.

Stability and Side Reactions

Degradation pathways include:

  • Hydrolysis : Cleavage of the ether bond in acidic/alkaline media.

  • Oxidation : Conversion of the benzyl alcohol to ketone derivatives under strong oxidizers.

Research Gaps

While etherification and alkylation are well-documented, data on the following remain limited:

  • Photochemical reactivity.

  • Biocatalytic modifications.

  • Large-scale industrial synthesis protocols.

Scientific Research Applications

Benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride, a chemical compound with the molecular formula C16H22ClN·HCl, is a derivative of benzyl alcohol that is characterized by a p-chloro substituent and an alpha-methylphenethylamino group. It is primarily utilized in pharmaceutical research and development, particularly as an impurity in the synthesis of psychoactive substances, including certain antidepressants and stimulants.

Scientific Research Applications

Pharmaceutical Development
this compound is mainly used in pharmaceutical development as an impurity. Its unique structure makes it a valuable compound for exploring new therapeutic avenues.

Synthesis and Biological Activities
This compound is significant in synthetic organic chemistry, especially for creating derivatives with enhanced biological properties. Benzyl alcohol derivatives have various biological activities and have been investigated for potential psychoactive effects because of their structural similarity to known stimulants. Preliminary studies suggest that it may influence neurotransmitter systems, and its use as an impurity in pharmaceuticals indicates potential interactions with biological systems, thus necessitating further toxicological assessments.

Structure–Activity Relationship (SAR) Studies
SAR studies are performed to measure the inhibitory potency of compounds using membrane lysates . These studies involve biochemical assays to assess the activity of enzymes like N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) .

Structural Features and Comparisons
this compound shares structural characteristics with several other compounds:

Compound NameStructural FeaturesUnique Properties
Benzyl AlcoholSimple aromatic alcoholCommon solvent; low toxicity
Alpha-MethylphenethylamineAmino group; no chloro substituentPotent stimulant; psychoactive
Atomoxetine HydrochlorideSimilar amine structure; different functional groupsSelective norepinephrine reuptake inhibitor
Fluoxetine HydrochlorideSimilar amine structure; fluorinatedSelective serotonin reuptake inhibitor

Mechanism of Action

The mechanism of action of benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system to suppress the cough reflex. The compound binds to receptors in the brainstem, inhibiting the transmission of signals that trigger coughing .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl alcohol, p-hydroxy-alpha-(1-((1-methyl-2-phenoxyethyl)amino)ethyl)-, p-acetate
  • 1-(4-Chlorophenyl)-2-(dimethylamino)-1-methylethyl alcohol hydrochloride
  • 4-Chloro-alpha-methylbenzyl alcohol

Uniqueness

Benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride stands out due to its specific antitussive properties and its ability to interact with central nervous system receptors. This makes it particularly effective in suppressing coughs compared to other similar compounds .

Biological Activity

Benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride (CAS 562-09-4), is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₃Cl₂NO
  • Molecular Weight : 336.28 g/mol
  • Synonyms : p-Chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)benzyl alcohol hydrochloride

Benzyl alcohol derivatives often exhibit various biological activities, including antimicrobial, anti-inflammatory, and neuropharmacological effects. The presence of the p-chloro group and the alpha-methylphenethylamino moiety in this compound suggests potential interactions with neurotransmitter systems, particularly adrenergic receptors.

Antimicrobial Activity

Research indicates that benzyl alcohol and its derivatives possess antimicrobial properties. A study highlighted that benzyl alcohol can disrupt microbial cell membranes, leading to cell lysis. This mechanism is particularly relevant in the context of skin antiseptics and preservatives in cosmetic formulations .

Neuropharmacological Effects

The alpha-methylphenethylamino group may confer psychoactive properties similar to those observed in amphetamines. Preliminary studies suggest that compounds with this structure can influence dopamine and norepinephrine levels in the brain, potentially impacting mood and cognition .

Case Studies and Experimental Data

  • Antimicrobial Efficacy : A study demonstrated that benzyl alcohol effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5% .
  • Toxicological Profile : According to OECD guidelines, repeated-dose toxicity studies indicated that while benzyl alcohol exhibits low acute toxicity, prolonged exposure may lead to adverse effects on the liver and kidneys .
  • Functionalization Studies : Recent research on the functionalization of benzyl alcohol derivatives showed promising results in synthesizing new compounds with enhanced biological activity. For instance, modifications at the hydroxyl group can yield derivatives with improved antimicrobial properties .

Table 1: Biological Activities of Benzyl Alcohol Derivatives

Compound NameActivity TypeEffective ConcentrationReference
Benzyl AlcoholAntimicrobial0.5%
p-Chloro DerivativeNeuropharmacologicalVaries
Benzyl AlcoholToxicity (sub-chronic)NOAEL: >1000 mg/kg

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, benzyl chloride derivatives react with amines under basic conditions (e.g., NaOH) to form secondary amines, followed by HCl salt formation . Alternative routes involve Grignard reagents reacting with aldehydes, as seen in related benzyl alcohol syntheses . Optimization requires pH control (5.5–7.5) to prevent decomposition .

Q. How is the molecular structure of this compound validated in academic research?

  • Methodological Answer : X-ray crystallography is the gold standard. Key parameters include torsion angles (e.g., C1-N1-N2-C9 = 170.6°) and hydrogen-bonding networks (N–H⋯O, O–H⋯S), which stabilize crystal packing . For non-crystalline samples, nuclear magnetic resonance (NMR) spectroscopy can confirm substituent positions via chemical shifts (e.g., para-chloro groups show distinct ¹³C signals) .

Q. What chromatographic methods are recommended for purity assessment?

  • Methodological Answer : Reverse-phase HPLC with acetonitrile/water mobile phases (1:1 v/v) and UV detection at 254 nm is effective. Gas chromatography (GC) using polyethylene glycol columns (30 m × 0.32 mm) with a 5°C/min ramp to 220°C resolves volatile impurities (e.g., benzaldehyde, cyclohexylmethanol) . System suitability requires ≥30% peak height for internal standards like ethylbenzene .

Advanced Research Questions

Q. How can impurity profiling be systematically conducted for this compound?

  • Methodological Answer : Impurities (e.g., EP Impurity G) are quantified via LC-MS/MS using reference standards (e.g., MM0381.07, CAS 24085-08-3). Detection limits are optimized by spiking known concentrations into the matrix and validating recovery rates (85–115%) . For hydrochloride salts, ion-pair chromatography with trifluoroacetic acid improves peak symmetry .

Q. What experimental designs are used to investigate acute toxicity mechanisms?

  • Methodological Answer : Rodent models (e.g., mice) are administered parenteral doses (e.g., 3060 mg/kg) to determine LD₅₀. Histopathological analysis of lung and liver tissues identifies inflammation or necrosis, while in vitro assays (e.g., mitochondrial membrane potential assays) assess cellular toxicity pathways . Dose-response curves are statistically modeled using probit analysis .

Q. How do crystallographic studies inform the compound’s stability and formulation?

  • Methodological Answer : Crystal packing analysis reveals intermolecular interactions (e.g., R₂²(22) hydrogen-bonded dimers) that influence hygroscopicity. Thermal gravimetric analysis (TGA) coupled with X-ray diffraction under varying humidity (20–80% RH) predicts shelf-life stability . Twinning or polymorphic transitions are monitored via DSC (heating rate: 10°C/min) .

Q. What advanced spectroscopic techniques resolve stereochemical ambiguities in this compound?

  • Methodological Answer : Vibrational circular dichroism (VCD) distinguishes enantiomers by analyzing C–Cl and N–H stretching modes (1200–800 cm⁻¹). For diastereomers, 2D NOESY NMR identifies spatial proximity between the α-methylphenethyl group and the benzyl ring . Computational modeling (DFT at B3LYP/6-311+G**) validates experimental findings .

Q. How does the compound’s stability under oxidative stress inform storage protocols?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Antioxidants (e.g., BHT at 0.01% w/v) are tested for efficacy. Photostability is assessed using ICH Q1B guidelines with UV irradiation (320–400 nm) . Degradation products (e.g., p-chlorobenzaldehyde) are quantified against USP standards .

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